6-Fluoroquinoline-2-thiol
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Overview
Description
6-Fluoroquinoline-2-thiol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position and a thiol group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroquinoline-2-thiol typically involves the introduction of a fluorine atom and a thiol group into the quinoline ring. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring using a fluorinating agent such as N-fluorobenzenesulfonimide. The thiol group can be introduced through a thiolation reaction using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that include cyclization, fluorination, and thiolation reactions. These processes are optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoroquinoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoroquinoline-2-thiol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The thiol group can also interact with metal ions, forming complexes that can affect various biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: Lacks the thiol group, which may result in different biological activities.
Quinoline-2-thiol: Lacks the fluorine atom, which can affect its chemical reactivity and biological properties.
6-Fluoroquinoline-2-amine: Contains an amine group instead of a thiol group, leading to different chemical and biological behaviors.
Uniqueness
6-Fluoroquinoline-2-thiol is unique due to the presence of both a fluorine atom and a thiol group, which confer distinct chemical reactivity and biological activities. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H6FNS |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-fluoro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H6FNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) |
InChI Key |
ICYQXTDQDCORLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=S)N2)C=C1F |
Origin of Product |
United States |
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